molecular formula C4H10S3 B1294429 Diethyl trisulfide CAS No. 3600-24-6

Diethyl trisulfide

Cat. No.: B1294429
CAS No.: 3600-24-6
M. Wt: 154.3 g/mol
InChI Key: OPMRTBDRQRSNDN-UHFFFAOYSA-N
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Description

Diethyl trisulfide is an organic compound that belongs to the class of trisulfides. It is characterized by the presence of three sulfur atoms in its molecular structure. This compound is known for its distinctive odor and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl trisulfide can be synthesized through several methods. One common approach involves the reaction of diethyl disulfide with sulfur dichloride. The reaction typically occurs under mild conditions and yields diethyltrisulfane as the primary product .

Industrial Production Methods

In industrial settings, diethyltrisulfane is produced using a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl trisulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of diethyltrisulfane can lead to the formation of diethyl disulfide and other lower sulfides.

    Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophilic reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diethyl disulfide, lower sulfides

    Substitution: Various substituted trisulfides

Mechanism of Action

The mechanism of action of diethyltrisulfane involves its interaction with cellular components, particularly proteins and enzymes. It is known to disrupt the integrity of cell membranes and interfere with essential metabolic processes. The compound’s ability to form strong bonds with sulfur-containing amino acids is a key factor in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl trisulfide
  • Diethyl disulfide
  • Dimethyl disulfide

Uniqueness

Diethyl trisulfide is unique due to its specific molecular structure, which includes three sulfur atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

(ethyltrisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMRTBDRQRSNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063097
Record name Trisulfide, diethyl
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Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless or pale yellow liquid; Powerful sulfureous aroma
Record name Diethyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/
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Boiling Point

217.00 °C. @ 760.00 mm Hg
Record name Diethyl trisulfide
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Diethyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.121-1.231 (20°)
Record name Diethyl trisulfide
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CAS No.

3600-24-6
Record name Diethyl trisulfide
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Record name Diethyl trisulfide
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Record name Diethyl trisulfide
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Record name Trisulfide, diethyl
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Record name Trisulfide, diethyl
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Record name Diethyl trisulphide
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Record name DIETHYL TRISULFIDE
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Record name Diethyl trisulfide
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URL http://www.hmdb.ca/metabolites/HMDB0039524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl trisulfide
Reactant of Route 2
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Diethyl trisulfide
Reactant of Route 3
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Diethyl trisulfide
Reactant of Route 4
Diethyl trisulfide
Reactant of Route 5
Diethyl trisulfide
Reactant of Route 6
Diethyl trisulfide
Customer
Q & A

Q1: What is the synthetic route for 1,7-Dicyano-3,4,5-trithiaheptane?

A1: 1,7-Dicyano-3,4,5-trithiaheptane is synthesized through the reaction of acrylonitrile with elemental sulfur. This reaction is catalyzed by ammonia in a dimethylformamide solvent at a temperature of 80°C [].

Q2: What spectroscopic data is available for characterizing 1,7-Dicyano-3,4,5-trithiaheptane?

A2: While the research mentions the availability of spectral data for 1,7-Dicyano-3,4,5-trithiaheptane, the specific details of the spectra are not provided in the abstract []. Further investigation into the full research article is needed to obtain this information.

Q3: Are there other known reactions of 1,2-dithiolan-3-ones relevant to the synthesis or reactivity of 1,7-Dicyano-3,4,5-trithiaheptane?

A3: While the provided research doesn't directly link 1,2-dithiolan-3-ones to 1,7-Dicyano-3,4,5-trithiaheptane, a separate study [] explores the reactions of 1,2-dithiolan-3-ones with amines. Investigating potential similarities or overlaps in these reaction mechanisms might offer insights into the reactivity and potential applications of 1,7-Dicyano-3,4,5-trithiaheptane.

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